Product packaging for Ethyl 2-(trifluoromethyl)isonicotinate(Cat. No.:CAS No. 1214351-44-6)

Ethyl 2-(trifluoromethyl)isonicotinate

Cat. No.: B578502
CAS No.: 1214351-44-6
M. Wt: 219.163
InChI Key: DDCHYZRDWLPNRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Trifluoromethylated Heterocycles as Advanced Synthetic Precursors

The introduction of fluorine atoms and trifluoromethyl (CF3) groups into organic molecules can dramatically alter their physical, chemical, and biological properties. rsc.orgresearchgate.net The trifluoromethyl group, in particular, is highly sought after in the design of pharmaceuticals, agrochemicals, and advanced materials. rsc.orgrsc.orgtandfonline.com Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability, binding affinity to biological targets, and cell membrane permeability. rsc.orgrsc.org Consequently, heterocycles containing a trifluoromethyl group are recognized as crucial structural motifs. researchgate.net Trifluoromethylated pyridines, for example, are found in a range of commercial products, including fungicides like picoxystrobin, herbicides such as bicyclopyrone, and pharmaceuticals like the leukemia drug enasidenib. nih.gov The synthesis of these complex molecules often relies on the use of advanced synthetic precursors, which are simpler, trifluoromethyl-containing building blocks that can be elaborated into the final target structure. rsc.orgrsc.org

Strategic Position of Isonicotinic and Nicotinic Acid Ester Scaffolds in Chemical Research

Isonicotinic acid (pyridine-4-carboxylic acid) and its isomer nicotinic acid (pyridine-3-carboxylic acid) are fundamental heterocyclic compounds. wikipedia.orggoogle.com Their ester derivatives, such as ethyl isonicotinate (B8489971), serve as versatile building blocks in organic synthesis. mdpi.comchemicalbook.com The pyridine (B92270) ring system is a common feature in many biologically active compounds and pharmaceuticals. wikipedia.org The ester functionality provides a convenient handle for a variety of chemical transformations, including amide bond formation and reduction to alcohols. researchgate.net Furthermore, the pyridine nitrogen atom can influence the reactivity of the ring and participate in binding interactions with biological targets. wikipedia.org The strategic placement of substituents on the isonicotinic and nicotinic acid scaffolds allows for the construction of a diverse array of complex molecules, making these esters essential tools for synthetic chemists. mdpi.com

Historical Context and Evolution of Fluorinated Pyridine Synthesis

The history of organofluorine chemistry dates back to the late 19th century, with Frédéric Swarts's pioneering work on the synthesis of benzotrifluoride (B45747) in 1898. jst.go.jpnih.gov The first introduction of a trifluoromethyl group into a pyridine ring was reported in 1947, utilizing a similar method involving the chlorination and subsequent fluorination of picoline. nih.gov Early methods for synthesizing fluorinated pyridines, such as perfluoropyridine, involved processes like the defluorination of perfluoropiperidine over hot metals or the high-temperature reaction of pentachloropyridine (B147404) with potassium fluoride (B91410) in the mid-1960s. nih.gov

Over the decades, synthetic methods have evolved significantly. Three primary strategies have emerged for the preparation of trifluoromethylpyridine (TFMP) derivatives:

Halogen Exchange: This involves the exchange of chlorine for fluorine using a trichloromethylpyridine precursor. jst.go.jpnih.gov

Building Block Approach: This strategy involves constructing the pyridine ring from a starting material that already contains the trifluoromethyl group. rsc.orgjst.go.jpnih.gov

Direct Trifluoromethylation: This method introduces the CF3 group directly onto the pyridine ring using a trifluoromethylating agent. jst.go.jpnih.gov

Modern synthetic chemistry has seen the development of more sophisticated and efficient methods, including transition metal-catalyzed reactions. For instance, cobalt-catalyzed [2+2+2] cycloadditions of trifluoromethylated diynes with nitriles provide a regioselective route to α-trifluoromethylated pyridines. nih.gov Similarly, copper-catalyzed reactions have been developed for the fluorination of pyridine derivatives. rsc.org These advancements have made a wider range of fluorinated pyridine compounds, including Ethyl 2-(trifluoromethyl)isonicotinate, more accessible for research and development.

Chemical Compound Information

This compound

Property Value
CAS Number 136009-99-1
Molecular Formula C9H8F3NO2
Molecular Weight 219.16 g/mol
Appearance Colorless to pale yellow liquid or solid
Synonyms Ethyl 2-(trifluoromethyl)pyridine-4-carboxylate

This table contains computer-generated data and should be used for reference purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8F3NO2 B578502 Ethyl 2-(trifluoromethyl)isonicotinate CAS No. 1214351-44-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-2-15-8(14)6-3-4-13-7(5-6)9(10,11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCHYZRDWLPNRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673282
Record name Ethyl 2-(trifluoromethyl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214351-44-6
Record name Ethyl 2-(trifluoromethyl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of Ethyl 2 Trifluoromethyl Isonicotinate

Hydrolysis and Transesterification Reactions of the Ethyl Ester Moiety

The ethyl ester group at the C-4 position of the pyridine (B92270) ring is a key functional handle that can undergo several transformations, most notably hydrolysis and transesterification.

Hydrolysis: The conversion of the ethyl ester to the corresponding carboxylic acid, 2-(trifluoromethyl)isonicotinic acid, is a fundamental reaction. The rate and feasibility of this hydrolysis are significantly influenced by the electronic properties of the substituents on the pyridine ring. The presence of fluorine atoms on the ester's alkyl group has been shown to dramatically increase the rate of hydrolysis. nih.gov Studies on similar fluorinated esters indicate that for each fluorine atom added to the ethyl group, the hydrolysis rate can increase by a factor of 3 to 4. nih.gov While the CF₃ group is on the ring and not the ester itself, its strong electron-withdrawing effect enhances the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions.

However, studies on analogous compounds like diethyl 2-(perfluorophenyl)malonate have shown that hydrolysis can be challenging, sometimes requiring harsh conditions. beilstein-journals.orgbeilstein-journals.org Vigorous hydrolysis of such compounds with a mixture of aqueous hydrobromic acid (HBr) and acetic acid (AcOH) can lead to both hydrolysis and decarboxylation. beilstein-journals.orgbeilstein-journals.org This suggests that while the CF₃ group activates the ester for hydrolysis, careful selection of reaction conditions is necessary to avoid unwanted side reactions.

Transesterification: This process involves the exchange of the ethyl group of the ester with a different alkyl group from an alcohol, typically under acidic or basic catalysis. For instance, reacting the ethyl ester with a different alcohol (e.g., methanol (B129727) or isopropanol) in the presence of an acid catalyst would lead to the formation of the corresponding methyl or isopropyl ester. Transesterification can also be achieved using reagents like trifluoroacetic acid (TFA), where the reaction is driven by the formation of volatile ethyl trifluoroacetate. beilstein-journals.org Mechanistic studies on similar esterifications suggest the reaction can proceed through the formation of a stable β-silyl carbocation intermediate when specific silyl-containing reagents are used. chemrxiv.orgmdpi.com

Ester TypeRelative Hydrolysis Rate FactorKey Influencing Factor
Methyl Ester~3x faster than Ethyl EsterLess steric hindrance. nih.gov
Ethyl EsterBaselineReference point. nih.gov
Monofluoroethyl Ester~8x faster than Ethyl EsterInductive effect of one fluorine atom. nih.gov
Difluoroethyl Ester~24-32x faster than Ethyl EsterIncreased inductive effect of two fluorine atoms. nih.gov
Trifluoroethyl Ester~70-120x faster than Ethyl EsterStrong inductive effect of three fluorine atoms. nih.gov

Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in ethyl 2-(trifluoromethyl)isonicotinate is electron-deficient, a characteristic that is significantly amplified by the potent electron-withdrawing trifluoromethyl group. nih.gov This electronic nature makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr), a reaction pathway where a nucleophile attacks the ring and displaces a leaving group. uci.edu

For SNAr to occur, a suitable leaving group must be present on the ring, typically a halide. In a hypothetical derivative such as ethyl 2-(trifluoromethyl)-6-chloroisonicotinate, the chlorine atom would be an excellent leaving group. The reaction is strongly favored at positions ortho and para to the ring nitrogen because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing substantial stabilization. uci.edupearson.com The additional CF₃ group at the 2-position would further activate the 6-position for nucleophilic attack.

Common nucleophiles used in such reactions include:

Alkoxides (e.g., sodium methoxide) to introduce alkoxy groups.

Amines (e.g., ammonia, primary/secondary amines) to introduce amino functionalities. libretexts.org

Thiols (e.g., sodium thiophenoxide) to form thioethers.

Kinetic studies of SNAr reactions, often conducted through competition experiments, help in quantifying the reactivity of different electrophilic aromatic halides and understanding the reaction mechanism, which can be either a stepwise or a concerted process. rsc.orgresearchgate.net

Electrophilic Functionalization and Substitution on the Pyridine Nucleus

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the π-electron system of the aromatic ring. Pyridine itself is significantly less reactive than benzene (B151609) in EAS reactions due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.orgyoutube.com The presence of the powerful electron-withdrawing CF₃ group further deactivates the ring toward electrophilic attack. nih.govyoutube.com

Consequently, electrophilic substitution on this compound is exceedingly difficult and requires harsh reaction conditions, often resulting in low yields. youtube.com Friedel-Crafts alkylation and acylation reactions are generally not feasible because the Lewis acid catalyst would coordinate with the basic nitrogen atom, adding further deactivation. quimicaorganica.org

When substitution does occur, it is highly regioselective. Attack at the C-2, C-4, or C-6 positions is strongly disfavored because the resulting cationic intermediate (Wheland intermediate) would place a positive charge adjacent to the already electron-deficient nitrogen or on the carbon bearing the CF₃ group, which is highly destabilizing. quimicaorganica.orgquora.com Therefore, electrophilic attack preferentially occurs at the C-3 and C-5 positions, which are the least deactivated sites on the ring. quora.comquora.com

Reaction TypeFavored Position(s) for AttackReason
Nucleophilic Aromatic Substitution (SNAr)C-2, C-6Stabilization of the negative intermediate by the ring nitrogen and the CF₃ group. uci.edu
Electrophilic Aromatic Substitution (EAS)C-3, C-5Avoidance of placing a positive charge on or adjacent to the electron-deficient nitrogen and CF₃-substituted carbon. quimicaorganica.orgquora.com

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is known for its high stability, but it is not completely inert. Under specific conditions, it can undergo chemical transformations.

Defluorination: The selective removal of fluorine atoms from a CF₃ group is a challenging but achievable transformation. Recent methods have demonstrated that the reduction of an aromatic trifluoromethyl group to a difluoromethyl (CF₂H) group can be accomplished. nih.gov One such strategy involves a base-promoted elimination to form a difluoro-p-quinomethide intermediate, which is then trapped by an intramolecular nucleophile. nih.gov Other approaches utilize specialized reagents, such as magnesium-based compounds, to achieve defluorination. rsc.org

Hydrolysis: The complete hydrolysis of a CF₃ group to a carboxylic acid (–COOH) group is a very difficult process that typically requires extreme conditions. However, studies on trifluoromethylphenols have shown that spontaneous aqueous defluorination and hydrolysis can occur, particularly when the CF₃ group is positioned ortho or para to a hydroxyl group. rsc.orgchemrxiv.org The reaction is believed to proceed via an E1cb mechanism after deprotonation of the phenol. rsc.orgchemrxiv.org While not directly applicable to this compound under normal conditions, this demonstrates that the C-F bonds in a CF₃ group can be cleaved under specific circumstances.

Reaction Pathway Elucidation through Kinetic Studies

Kinetic studies are essential for understanding the detailed mechanisms of the reactions involving this compound. By measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature, or solvent), chemists can determine the rate law and infer the sequence of steps in the reaction pathway.

For instance, kinetic analysis of the hydrolysis of fluorinated esters has provided precise data, such as half-life values, which quantitatively demonstrate the powerful electron-withdrawing effect of fluorine atoms on reaction rates. nih.gov In the context of SNAr, kinetic isotope effect (KIE) studies can help distinguish between a stepwise mechanism (involving a discrete Meisenheimer intermediate) and a concerted mechanism where bond-forming and bond-breaking occur simultaneously. researchgate.net Competition experiments, where two different substrates compete for a limited amount of a reagent, are a powerful tool for determining the relative reactivities and free energies of activation for a series of related compounds. rsc.org

Studies on Chemo- and Regioselectivity in Chemical Transformations

Chemoselectivity: This refers to the preferential reaction of a reagent with one functional group over another in a multifunctional molecule. In this compound, the primary reactive sites are the ester group and the pyridine ring. The chemoselectivity depends heavily on the nature of the reagent and the reaction conditions.

Hard nucleophiles (e.g., hydroxide, alkoxides) under harsh conditions might preferentially attack the hard electrophilic center of the ester carbonyl, leading to hydrolysis or transesterification.

Soft nucleophiles (e.g., thiols, larger amines) are more likely to engage in SNAr at a halogen-substituted carbon on the ring, as this involves attack at a soft electrophilic center.

Unusual chemoselectivity has been observed in related systems where the CF₃ group directs reactivity in unexpected ways. nih.gov For example, in superacidic media, some trifluoromethyl-substituted compounds undergo regioselective functionalization at a remote site rather than at the expected adjacent electrophilic center. nih.gov

Regioselectivity: This describes the preference for reaction at one position over other possible positions. As discussed previously, the regioselectivity of reactions on the pyridine ring is well-defined and dictated by the electronic properties of the substituents.

Electrophilic substitution is directed to the C-3 and C-5 positions. quimicaorganica.orgquora.com

Nucleophilic substitution (on a suitably substituted ring) is directed to the C-2 and C-6 positions. uci.edu

Computational chemistry, particularly the analysis of Frontier Molecular Orbitals like the Lowest Unoccupied Molecular Orbital (LUMO), can be used to predict the most likely sites for nucleophilic attack, with the regions of highest LUMO density indicating the most electrophilic positions on the ring. wuxiapptec.com

Ethyl 2 Trifluoromethyl Isonicotinate As a Foundational Synthetic Intermediate

Construction of Complex Polyheterocyclic Architectures

The electron-deficient nature of the pyridine (B92270) ring in ethyl 2-(trifluoromethyl)isonicotinate, combined with its functional handles, makes it a suitable precursor for the synthesis of fused heterocyclic systems. Through multi-step sequences, the core pyridine structure can be elaborated into more complex polyheterocyclic frameworks.

The synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant biological activity, often begins from 2-aminopyridine-3-carbonitrile precursors. nih.goveurjchem.com While not a direct one-step reaction, this compound can be envisioned as a viable starting point for obtaining the necessary intermediate. A plausible synthetic route would involve the amination of the pyridine ring, followed by conversion of the ester group into a nitrile. For example, a common method for constructing the pyrido[2,3-d]pyrimidine (B1209978) core involves the cyclization of 2-amino-3-cyanopyridine (B104079) derivatives with reagents like formamide (B127407) or isothiocyanates. researchgate.net

The general strategy to form the fused pyrimidine (B1678525) ring is outlined below:

Intermediate Formation : A substituted 2-aminopyridine (B139424) carrying a cyano group at the 3-position is prepared.

Cyclization : This intermediate is then reacted with a one-carbon synthon (e.g., formamide, formic acid) or other reagents like urea (B33335) or chloroacetyl chloride to construct the fused pyrimidine ring. nih.govresearchgate.net For instance, heating a 2-aminonicotinonitrile with formic acid can yield a pyrido[2,3-d]pyrimidin-4-one.

A representative reaction starting from a generic 2-amino-3-cyanopyridine is shown in the table below.

Starting MaterialReagent(s)Product TypeReference
2-Amino-3-cyanopyridine derivativeFormamide / PhenylisothiocyanatePyrido[2,3-d]pyrimidine researchgate.net
N-cyclohexyl pyridone derivativeDiethyl oxalatePyrido[2,3-d]pyrimidine-2-carboxylate nih.gov
6-Amino-1,3-disubstituted uracilVilsmeier ReagentPyrido[2,3-d]pyrimidine-2,4-dione nih.gov

The synthesis of quinazoline (B50416) and quinazolinone scaffolds typically involves the cyclization of benzene-based precursors, such as anthranilic acid or 2-aminobenzonitrile (B23959) derivatives. beilstein-journals.org The transformation of a pyridine ring from a starting material like this compound into a quinazoline is not a conventional or widely documented strategy. Such a conversion would necessitate a complex ring transformation, potentially involving dearomatization of the pyridine followed by rearrangement and annulation with a C4 synthon.

More established methods for quinazolinone synthesis include:

Heating anthranilic acid with a suitable amide or formamide.

The reaction of 2-aminobenzonitriles with acid chlorides followed by cyclization.

A PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3Н)-ones to form pyrrolo[1,2-a]quinazolinones. beilstein-journals.org

While direct application of this compound is not reported, its derivatization into a molecule that could undergo a [4+2] cycloaddition followed by rearrangement could theoretically lead to a quinazoline-type structure, though this remains a hypothetical pathway.

The versatility of this compound as a building block extends to the synthesis of other fused heterocyclic systems, such as imidazo[1,2-a]pyridines. These scaffolds are of significant interest in medicinal chemistry. The synthesis can be achieved by converting the starting ester into a 2-aminopyridine derivative, which can then undergo cyclization.

A general route to a trifluoromethyl-substituted imidazo[1,2-a]pyridine (B132010) could involve:

Functional Group Transformation : Conversion of the ester group of this compound to an amine or a related functional group that facilitates the introduction of a 2-amino substituent on the pyridine ring.

Cyclization : Reaction of the resulting 2-amino-4-substituted-pyridine with an α-haloketone or a similar two-carbon electrophile. This reaction, known as the Tchichibabin reaction, forms the fused imidazole (B134444) ring.

For example, the known compound 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid highlights the utility of trifluoromethylated pyridines in constructing such fused systems. nih.gov

Applications in Metal-Catalyzed Cross-Coupling Methodologies

This compound is not directly used as a substrate in standard cross-coupling reactions because it lacks a suitable leaving group. However, it serves as an excellent precursor to substrates for such reactions. The electron-withdrawing trifluoromethyl group activates the pyridine ring, making it amenable to modification. By introducing a halogen (e.g., chlorine or bromine) onto the pyridine ring, the molecule is transformed into a versatile substrate for various palladium-catalyzed cross-coupling reactions. researchgate.net

A typical two-step sequence is as follows:

Halogenation : The pyridine ring of this compound is halogenated at a specific position (e.g., C-6).

Cross-Coupling : The resulting halo-pyridine derivative can then undergo reactions like Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination to introduce new carbon-carbon or carbon-heteroatom bonds.

The Suzuki-Miyaura reaction of 2,6-dichloro-3-(trifluoromethyl)pyridine (B1224184) has been shown to proceed with high regioselectivity, demonstrating the feasibility of this approach for similar structures. researchgate.net Furthermore, pyridine sulfinates bearing trifluoromethyl groups have been successfully used as nucleophilic partners in palladium-catalyzed cross-coupling reactions, indicating the compatibility of the CF3 group with these catalytic systems. tcichemicals.com

Reaction TypeCatalyst System (Example)Substrate TypeProductReference
Suzuki-MiyauraPd(OAc)2 / SPhosPotassium 2-pyridyl trifluoroborate2-Arylpyridine researchgate.net
Suzuki-MiyauraPd catalyst2,6-Dichloro-3-(trifluoromethyl)pyridine2-Aryl-6-chloro-3-(trifluoromethyl)pyridine researchgate.net
AminationPd(dba)2 / BINAP2-Bromo-5-(trifluoromethyl)pyridineN-Aryl-di(pyridin-2-yl)amine mdpi.com

Role in Multi-Component Reaction Sequences

While direct participation of this compound in well-known multi-component reactions (MCRs) is not extensively documented, its structural features suggest potential applications after initial modification. MCRs are powerful tools for rapidly building molecular complexity. acs.org Trifluoromethylated building blocks, such as ethyl trifluoroacetoacetate, are frequently used in MCRs like the Biginelli and Hantzsch reactions to produce trifluoromethyl-substituted heterocycles. researchgate.net

This compound could be integrated into MCR strategies in several ways:

As a Dienophile : The electron-deficient pyridine ring could potentially act as a dienophile in inverse-electron-demand Diels-Alder reactions.

After Derivatization : Conversion of the ethyl ester to an aldehyde would create a key component for participation in various MCRs. For example, the resulting aldehyde could react with a 1,3-dicarbonyl compound and a urea/thiourea equivalent in a Biginelli-type reaction.

The Kröhnke pyridine synthesis is a multicomponent method used to prepare substituted pyridines, and routes have been developed using this reaction to access 2-trifluoromethyl pyridines, underscoring the value of this structural motif. researchgate.net

Derivatization to Advanced Fluorinated Building Blocks with Modified Functionality

One of the most significant applications of this compound is its role as a precursor to other advanced fluorinated building blocks. Simple functional group interconversions can transform it into new synthons with altered reactivity, expanding their utility in organic synthesis.

Key derivatizations include:

Hydrolysis to Carboxylic Acid : The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield 2-(trifluoromethyl)isonicotinic acid. This carboxylic acid is a versatile building block itself, able to participate in amide bond couplings, further esterifications, or decarboxylation reactions. sigmaaldrich.com

Reduction to Alcohol : The ester can be reduced using standard reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H) to afford [2-(trifluoromethyl)pyridin-4-yl]methanol. This primary alcohol can be used in etherification reactions or oxidized to the corresponding aldehyde.

These transformations provide access to a family of related 2-(trifluoromethyl)pyridine (B1195222) building blocks, each with unique synthetic applications.

Starting MaterialTransformationReagent(s)ProductReference
This compoundHydrolysisH+ or OH-2-(Trifluoromethyl)isonicotinic acid sigmaaldrich.com
This compoundReductionLiAlH4 or DIBAL-H[2-(Trifluoromethyl)pyridin-4-yl]methanol-
Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinateReduction-2-hydroxy-6-(trifluoromethyl)pyridin-4-yl)methanol

Lack of Publicly Available Research on this compound in Scaffold Diversity-Oriented Synthesis

Despite a comprehensive search of available scientific literature and databases, there is a notable absence of specific research detailing the use of This compound as a foundational synthetic intermediate for scaffold diversity-oriented synthesis. While the fields of medicinal and materials chemistry frequently utilize trifluoromethylpyridine derivatives and employ diversity-oriented synthesis strategies, specific applications and detailed findings for this particular compound in generating diverse molecular scaffolds are not documented in the public domain.

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery and materials science aimed at creating a wide range of structurally diverse molecules from a common starting material. This approach is crucial for exploring new chemical spaces and identifying novel compounds with desired biological or physical properties. Fluorinated organic compounds, particularly those containing a trifluoromethyl group, are of significant interest due to the unique electronic properties conferred by fluorine, which can enhance metabolic stability, binding affinity, and lipophilicity.

Although general methodologies for the synthesis of trifluoromethylpyridine derivatives and their potential as building blocks in combinatorial chemistry are established, the specific reactivity and utility of this compound in multicomponent reactions, domino sequences, or other scaffold-generating transformations have not been the subject of published research. The isonicotinate (B8489971) (pyridine-4-carboxylate) scaffold, combined with the electron-withdrawing trifluoromethyl group at the 2-position, presents a unique electronic and steric profile. However, without experimental data, any discussion of its role in diversity-oriented synthesis would be purely speculative.

Computational and Theoretical Chemistry Studies

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to this understanding. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity.

For instance, in the related compound Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate, Frontier Molecular Orbital analysis using Density Functional Theory (DFT) revealed a HOMO-LUMO energy gap (ΔE) of 4.09 eV, which suggests moderate kinetic stability. The HOMO in this analog is primarily located on the pyridine (B92270) ring and the hydroxyl group, while the LUMO is concentrated on the electron-withdrawing trifluoromethyl (-CF3) and carbonyl moieties. This distribution implies that the molecule would be susceptible to nucleophilic attack at the -CF3 site and electrophilic substitution at the hydroxyl-bearing carbon.

Table 1: Frontier Molecular Orbital (FMO) Energy Values for Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate

Orbital Energy (eV)
HOMO -6.72
LUMO -2.63
ΔE (Energy Gap) 4.09

This data pertains to a hydroxylated analog and serves as a reference for predicting the electronic properties of Ethyl 2-(trifluoromethyl)isonicotinate.

Conformational Landscapes and Energetic Profiles of Derivatives

The three-dimensional structure and conformational flexibility of a molecule are key determinants of its physical and biological properties. Computational methods can map the potential energy surface to identify stable conformers and the energy barriers between them.

Studies on derivatives provide significant insight into the likely conformation of this compound. For example, single-crystal X-ray diffraction analysis of Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate shows that the pyridine ring has a nearly planar conformation. In this derivative, the trifluoromethyl group is positioned with a torsional angle of 175.2° relative to the pyridine plane, an arrangement that minimizes steric hindrance. A crucial feature of this specific analog is a strong intramolecular hydrogen bond between the hydroxyl and carbonyl groups, which stabilizes the molecular geometry.

Table 2: Key Crystallographic Parameters for Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate

Parameter Value
Space group P2₁/c
Unit cell dimensions a = 4.1538(9) Å, b = 8.9978(16) Å, c = 25.487(5) Å, β = 92.468(7)°
Dihedral angle (C6–O1–C7–C8) 175.2(2)°

This data from a related crystal structure highlights the typical planarity and substituent orientations in this class of compounds.

Prediction and Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations are indispensable for mapping the detailed pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. sumitomo-chem.co.jpnih.gov These calculations provide a step-by-step view of bond-breaking and bond-forming processes, offering insights that are often inaccessible through experimental means alone. nih.gov

While specific mechanistic studies for reactions involving this compound are not prominently documented, the general approach is well-established. Theoretical investigations into reactions of similar molecules, such as the trifluoromethylation of ethylenes, demonstrate how computational chemistry can delineate complex, multi-step mechanisms, including those involving free radicals. semanticscholar.org By calculating the potential energy surface, researchers can determine the most energetically favorable reaction pathway and identify the rate-limiting step. nih.govsemanticscholar.org For instance, in some reactions, proton transfer has been identified as the rate-limiting step with a significant energy barrier, which can be influenced by the presence of solvent molecules. semanticscholar.org

Density Functional Theory (DFT) is the workhorse of modern computational chemistry for studying medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. sumitomo-chem.co.jp DFT methods are routinely used to optimize ground-state geometries, calculate thermochemical parameters, and map reaction mechanisms. nih.govnih.gov

The selection of the appropriate functional within DFT is crucial, as the accuracy of the results can be highly dependent on it. sumitomo-chem.co.jp For molecules similar to this compound, hybrid functionals like B3LYP are commonly employed. nih.gov For example, DFT calculations at the B3LYP/6-311+G(d,p) level were used to optimize the geometry of Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate, yielding bond lengths that were in excellent agreement with experimental X-ray diffraction data, with a mean deviation of just 0.02 Å. This level of accuracy gives confidence in the ability of DFT to predict the structures of this compound and its transition states in various chemical transformations. sumitomo-chem.co.jp

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides a powerful method for predicting spectroscopic data (e.g., NMR, IR, UV-Vis) and for assigning experimental spectra. researchgate.net By calculating these properties for a proposed structure, a direct comparison with experimental results can confirm the identity and purity of a synthesized compound. mdpi.com

Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis), and results often show good agreement with experimental data. researchgate.net Similarly, DFT calculations can accurately predict vibrational frequencies (IR and Raman). For the analog Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate, a comparative analysis showed a 15 cm⁻¹ redshift in the C=O stretching frequency in the experimental FTIR spectrum compared to non-hydroxylated analogs, which was attributed to the presence of strong intramolecular hydrogen bonding.

Furthermore, the correlation between calculated and experimental structural parameters, such as bond lengths, provides strong validation for the computational model. The close match between X-ray and DFT-calculated bond lengths for the hydroxylated analog demonstrates the predictive power of these theoretical methods. A similar computational approach for this compound would be expected to yield reliable predictions of its spectroscopic and structural features.

Table 3: Comparison of Experimental (X-ray) and DFT-Calculated Bond Lengths for Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate

Bond X-ray (Å) DFT (Å)
C–O (carbonyl) 1.221 1.225
O–H⋯O (H-bond) 2.07 2.09
C–F (average) 1.332 1.335

The strong correlation between experimental and theoretical data for this analog underscores the reliability of DFT methods for structural predictions.

Advanced Spectroscopic Characterization Techniques for Reaction Product Elucidation

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms. For "Ethyl 2-(trifluoromethyl)isonicotinate," a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, offers a complete picture of its molecular architecture.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In "this compound," the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the ethyl ester group.

The aromatic region would typically display signals for the three protons on the isonicotinate (B8489971) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the trifluoromethyl group and the ester functionality. The ethyl group would present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern resulting from spin-spin coupling.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine-H 7.5 - 9.0 m -
-OCH₂CH₃ ~4.4 q ~7.1
-OCH₂CH₃ ~1.4 t ~7.1

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in "this compound" will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The spectrum would feature signals for the carbons of the pyridine ring, the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbon of the trifluoromethyl group. The carbonyl carbon is typically found at a low field (downfield), while the aliphatic carbons of the ethyl group appear at a higher field (upfield). The trifluoromethyl group's carbon will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Ester) 160 - 170
C (Pyridine Ring) 120 - 150
CF₃ 115 - 125 (q)
-OCH₂CH₃ ~62
-OCH₂CH₃ ~14

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique specifically used to analyze fluorine-containing compounds. For "this compound," the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides a sensitive probe of the electronic environment around the CF₃ group. The absence of coupling in the proton-decoupled ¹⁹F NMR spectrum confirms the CF₃ group is not directly bonded to any protons.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For "this compound," a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also reveal correlations between the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbons. An HSQC spectrum would definitively assign the proton signals to their corresponding carbon atoms in the pyridine ring and the ethyl group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching vibrations, and the characteristic vibrations of the pyridine ring. The C-F stretching vibrations of the trifluoromethyl group would also be prominent, usually appearing in the region of 1100-1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum.

Table 3: Predicted Key Vibrational Frequencies for this compound

Functional Group Predicted Vibrational Mode Wavenumber (cm⁻¹)
C=O (Ester) Stretching 1720 - 1740
C-O (Ester) Stretching 1200 - 1300
C-F (CF₃) Stretching 1100 - 1300
C=C, C=N (Aromatic Ring) Stretching 1400 - 1600

Note: Predicted values are based on characteristic group frequencies. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule. This allows for the determination of the elemental composition of the compound. For "this compound," HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is also invaluable for monitoring the progress of a reaction by detecting the presence of the desired product and any intermediates or byproducts.

X-ray Crystallography for Solid-State Structural Verification of Key Intermediates and Derivatives

X-ray crystallography is a powerful analytical technique that provides definitive proof of a molecule's three-dimensional structure in the solid state. This method is invaluable for the unambiguous structural elucidation of key intermediates and derivatives of this compound, offering precise information on bond lengths, bond angles, and conformational arrangements within the crystal lattice.

While the crystal structure of this compound itself is not publicly available in crystallographic databases as of the current date, the structural analysis of closely related compounds provides significant insights into the molecular geometry and intermolecular interactions that can be expected for this class of molecules. A notable example is the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, an isomer of the carboxylic acid precursor to this compound.

The detailed crystallographic data for 5-(trifluoromethyl)picolinic acid monohydrate is summarized in the interactive table below.

Parameter Value
Chemical FormulaC₇H₄F₃NO₂·H₂O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.9834 (3)
b (Å)19.3458 (7)
c (Å)5.8692 (2)
α (°)90
β (°)108.349 (2)
γ (°)90
Volume (ų)859.94 (6)
Z4
Density (calculated) (g/cm³)1.623
CCDC Number2036131

Note: The data presented in this table is for 5-(trifluoromethyl)picolinic acid monohydrate, a key derivative, and is used to infer structural characteristics of related compounds.

The structural data obtained from such analyses are crucial for understanding the impact of the trifluoromethyl group on the electronic properties and conformation of the pyridine ring. For instance, in 5-(trifluoromethyl)picolinic acid, the C–F bond lengths average 1.335(4) Å. iucr.org The carboxylic acid group is nearly co-planar with the pyridine ring, with a dihedral angle of 1.8(2)°. iucr.org

The precursor to the target compound, 2-(trifluoromethyl)isonicotinic acid, is a white to off-white crystalline solid. guidechem.com Its synthesis often involves the oxidation of 2-(trifluoromethyl)isonicotinamide or the hydrolysis of the corresponding nitrile. guidechem.com Although its crystal structure is not publicly documented, its solid-state nature suggests that X-ray crystallography would be the definitive method for its structural verification.

The elucidation of the crystal structures of these key intermediates and derivatives is fundamental for:

Confirming molecular connectivity and stereochemistry: Providing unequivocal evidence of the atomic arrangement.

Analyzing intermolecular interactions: Understanding how molecules pack in the solid state, which can influence physical properties such as melting point and solubility.

Correlating structure with reactivity: Gaining insights into how the solid-state conformation might influence chemical behavior.

Future Perspectives and Emerging Directions in Research

Development of Novel Catalytic Transformations for Fluorinated Pyridines

The synthesis of fluorinated pyridines is a central theme in medicinal and agrochemical research. The development of novel catalytic methods is crucial for accessing these structures efficiently and selectively. Current research is moving beyond traditional methods, which often require harsh conditions or pre-functionalized starting materials.

One promising area is the use of transition-metal catalysis for direct C-H functionalization. For instance, a Rhodium(III)-catalyzed C-H functionalization approach has been developed to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method is notable for its ability to construct the fluorinated pyridine (B92270) ring in a single step with high regioselectivity, even accommodating terminal alkynes. nih.gov

Similarly, advancements in C-H fluorination using more accessible reagents are gaining traction. A broadly applicable method for the site-selective fluorination of pyridines and diazines uses commercially available silver(II) fluoride (B91410) (AgF₂). researchgate.net This reaction proceeds at ambient temperature with exclusive selectivity for the position adjacent to the nitrogen atom. researchgate.netacs.org Mechanistic studies suggest that this transformation involves an electrophilic fluorine radical, offering a milder alternative to hazardous fluorinating agents. researchgate.net

The broader field of transition-metal-catalyzed fluorination is also rapidly evolving, with metals like palladium and copper being employed to introduce fluorine or fluorine-containing groups into organic molecules. nih.gov These catalytic systems are being explored for their potential to create complex fluorinated heterocycles with high efficiency and functional group tolerance. nih.gov

Table 1: Selected Novel Catalytic Approaches for Fluorinated Pyridines

Catalytic SystemTransformation TypeKey FeaturesReference
Rh(III) / Acetate SaltC–H Functionalization / AnnulationOne-step synthesis of 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. High regioselectivity. nih.gov
Silver(II) Fluoride (AgF₂)Site-Selective C-H FluorinationOccurs at ambient temperature; exclusive selectivity for fluorination adjacent to nitrogen in pyridines. researchgate.net
Palladium(II)/Palladium(IV)C(sp³)–H FluorinationDirected fluorination of C-H bonds using specialized ligands or directing groups. nih.gov
Copper CatalysisTrifluoromethylthiolationCatalyzes the addition of CF₃S- groups to various organic substrates. nih.gov

Integration of Ethyl 2-(trifluoromethyl)isonicotinate Synthesis into Flow Chemistry Methodologies

Flow chemistry, or continuous flow processing, is emerging as a powerful technology for chemical synthesis, offering significant advantages in safety, efficiency, and scalability over traditional batch methods. The integration of the synthesis of key intermediates like this compound into flow methodologies is a key area of future research.

Studies on structurally similar compounds, such as ethyl nicotinate, demonstrate the potential of this approach. A process intensification study using a trickle bed reactor for the continuous flow hydrogenation of ethyl nicotinate achieved high throughput and selectivity for both partial and full hydrogenation. researchgate.net This work highlights how flow chemistry platforms can rapidly and safely scale reactions from milligram to kilogram quantities. researchgate.net The ability to telescope multiple reaction steps, as demonstrated in the flow synthesis of various drugs, reduces manual handling and purification steps, leading to a more streamlined process. nih.gov

For the synthesis of this compound, flow chemistry could offer:

Enhanced Safety: Better control over reaction temperature and pressure, which is particularly important when handling energetic or hazardous reagents.

Improved Yield and Purity: Precise control of reaction parameters can minimize byproduct formation.

Scalability: Seamless transition from laboratory-scale synthesis to large-scale production by extending the operation time or using larger reactors. nih.gov

The successful application of flow synthesis to a wide range of heterocyclic and complex molecules, including anticancer drugs, provides a strong precedent for its adoption in the production of fluorinated pyridine intermediates. nih.gov

Strategies for Late-Stage Functionalization of Complex Molecules Utilizing the Compound

Late-stage functionalization (LSF) is a transformative strategy in drug discovery that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis. nih.govmpg.de This approach allows for the rapid generation of analogs without resorting to a complete de novo synthesis, accelerating the optimization of a lead compound's properties. nih.govresearchgate.net

This compound and its derivatives are valuable platforms for LSF. The trifluoromethyl group can significantly enhance a molecule's metabolic stability, potency, and permeability. researchgate.net Furthermore, the fluorine atom in related 2-fluoropyridines can be used as a synthetic handle. A powerful LSF strategy involves the direct C-H fluorination of a pyridine ring within a complex molecule, followed by nucleophilic aromatic substitution (SNAr) of the newly installed fluoride. acs.org This two-step sequence allows for the introduction of a diverse array of functionalities—linked through nitrogen, oxygen, sulfur, or carbon—under mild conditions. acs.org

The ability to introduce small, impactful groups like trifluoromethyl or hydroxyl moieties at a late stage can dramatically alter a molecule's physicochemical characteristics, such as solubility and potency. nih.gov The use of electrochemical methods for LSF trifluoromethylation represents another frontier, offering mild conditions and high site-selectivity. nih.gov

Exploration of New Chemical Space through Rational Derivatization and Scaffold Hopping

Exploring new chemical space is fundamental to discovering novel bioactive molecules. This compound serves as a valuable starting point for both rational derivatization and more ambitious scaffold hopping strategies.

Rational Derivatization involves modifying the core structure to fine-tune its properties. For example, theoretical studies on 2-(trifluoromethyl)phenothiazine derivatives help predict how different substituents on the core structure influence their antioxidant properties and biological activity. mdpi.com This computational approach guides the synthesis of new derivatives with desired characteristics.

Scaffold Hopping is a more profound strategy where the core structure (scaffold) of a known active molecule is replaced with a functionally equivalent but structurally different scaffold to discover new intellectual property and improved drug-like properties. nih.gov The trifluoromethylpyridine motif is an attractive scaffold for this purpose. In a recent example, researchers used a scaffold hopping strategy to design novel fungicides based on the natural product dehydrozingerone. nih.gov By replacing the α,β-unsaturated ketone moiety of dehydrozingerone with a trifluoromethylpyridine ring, they synthesized a new class of compounds with promising antifungal activity. nih.gov This demonstrates the power of using the trifluoromethylpyridine core to access entirely new areas of chemical space. nih.gov

Q & A

Q. What are the primary synthetic routes for Ethyl 2-(trifluoromethyl)isonicotinate, and how do reaction conditions influence yield?

this compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution. For example, a protocol analogous to Reference Example 13 () involves coupling iodinated pyrimidine intermediates with boronic acids under palladium catalysis. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf).
  • Solvent : DMF or THF at 80–100°C.
  • Base : Na₂CO₃ or CsF to activate the boronic acid.
    Yields range from 50–75% depending on steric hindrance from the trifluoromethyl group. LCMS (m/z 366 [M+H]⁺) and HPLC (retention time 1.26 min under SMD-TFA05 conditions) are critical for purity validation .

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties?

The trifluoromethyl group at the 2-position:

  • Electron-withdrawing effect : Reduces electron density on the pyridine ring, altering reactivity in nucleophilic substitution (e.g., slower SNAr compared to non-fluorinated analogs) .
  • Steric bulk : Hinders axial coordination in metal-catalyzed reactions, requiring optimized ligand systems (e.g., bulky phosphines) .
    Comparative studies with ethyl 3-chloroisonicotinate (no CF₃ group) show 10–20% lower yields in analogous coupling reactions .

Q. What analytical techniques are essential for characterizing this compound?

  • LCMS : Confirms molecular weight (e.g., m/z 237.152 [M+H]⁺) and detects impurities .
  • HPLC : Validates purity (e.g., retention time 1.26 min under SMD-TFA05) .
  • ¹H/¹⁹F NMR : Identifies regioselectivity of substitution (e.g., δ 4.3 ppm for ethyl ester protons; δ -60 ppm for CF₃ in ¹⁹F NMR) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling for derivatives of this compound with steric hindrance?

Challenges arise due to the CF₃ group’s steric bulk. Optimization strategies include:

  • Ligand selection : Use of XPhos or RuPhos ligands to enhance catalytic activity for hindered substrates.
  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h with 15% yield improvement .
  • Pre-activation of boronic acids : Employing pinacol boronate esters to minimize protodeboronation .

Q. How do structural analogs (e.g., ethyl 2-fluoro-6-(trifluoromethyl)isonicotinate) compare in reactivity and bioactivity?

A comparative analysis of analogs reveals:

CompoundKey Structural FeatureReactivity/Bioactivity Difference
Ethyl 2-(CF₃)isonicotinateCF₃ at 2-positionHigher metabolic stability vs. non-CF₃
Ethyl 5-bromo-2-(CF₃)isonicotinateBromine at 5-positionEnhanced cross-coupling activity
Ethyl 2-fluoro-6-(CF₃)isonicotinateFluorine at 2-positionIncreased polarity (logP reduced by 0.5)
Fluorine substitution improves solubility but reduces membrane permeability in cell-based assays .

Q. What experimental approaches resolve contradictions in LCMS/HPLC data for trace impurities?

Discrepancies in analytical data (e.g., unexpected m/z peaks) require:

  • High-resolution mass spectrometry (HRMS) : Differentiates isobaric impurities (e.g., methyl vs. ethyl esters).
  • 2D LC-MS/MS : Identifies co-eluting species in HPLC .
  • Stability studies : Assess degradation under acidic/thermal conditions (e.g., 4N HCl in ethyl acetate decomposes esters within 6h) .

Q. How can researchers design in vitro assays to study the biological activity of this compound?

  • Target identification : Use computational docking to prioritize kinases or GPCRs (CF₃ groups favor hydrophobic binding pockets).
  • Cellular assays : Measure IC₅₀ in cancer cell lines (e.g., HCT-116) with fluorogenic substrates for caspase activation.
  • Metabolic stability : Incubate with liver microsomes and quantify parent compound via LCMS .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound?

  • Flow chemistry : Improves heat/mass transfer for exothermic reactions (e.g., esterification).
  • Alternative solvents : Replace DMF with cyclopentyl methyl ether (CPME) for easier purification.
  • Quality-by-design (QbD) : Use DoE to optimize parameters (e.g., temperature, stoichiometry) for reproducibility .

Methodological Guidance

Q. How to validate regioselectivity in trifluoromethyl-substituted pyridine derivatives?

  • X-ray crystallography : Confirms substitution pattern (e.g., 2-CF₃ vs. 4-CF₃).
  • NOESY NMR : Detects spatial proximity between CF₃ and adjacent protons.
  • Isotopic labeling : Use ¹³C-labeled ethyl groups to track ester hydrolysis pathways .

Q. What computational tools predict the metabolic fate of this compound?

  • ADMET predictors : Software like Schrödinger’s QikProp estimates CYP450 metabolism sites.
  • Density functional theory (DFT) : Calculates activation energies for ester hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.